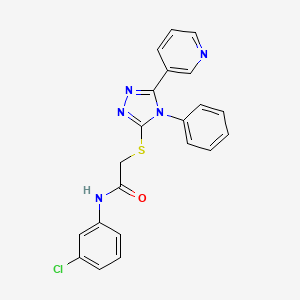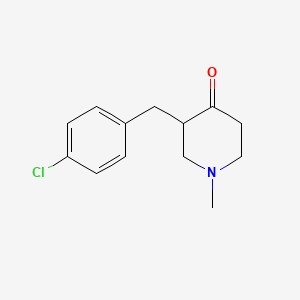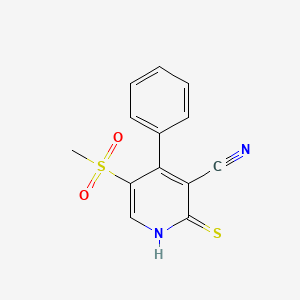
2,5-Dioxopyrrolidin-1-yl 2-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 2-iodobenzoate is a chemical compound with the molecular formula C11H8INO4 and a molecular weight of 345.09 g/mol . This compound is primarily used as a diagnostic agent to detect the presence of antigens in tissue sections . It has been shown to complement chemiluminescence with antibody labeling and exhibits immunosuppressive and anti-inflammatory properties .
Métodos De Preparación
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-iodobenzoate typically involves the esterification of 2-iodobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
2,5-Dioxopyrrolidin-1-yl 2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl 2-iodobenzoate has several scientific research applications:
Diagnostic Agent: It is used to detect the presence of antigens in tissue sections, complementing chemiluminescence with antibody labeling.
Immunosuppressive and Anti-inflammatory: The compound exhibits immunosuppressive and anti-inflammatory properties, making it useful in studies related to immune response and inflammation.
Blood Coagulation Studies: It can be used as a clotting reagent in blood coagulation studies.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-iodobenzoate involves its interaction with specific molecular targets. As a diagnostic agent, it binds to antigens in tissue sections, allowing for their detection through chemiluminescence with antibody labeling .
Comparación Con Compuestos Similares
2,5-Dioxopyrrolidin-1-yl 2-iodobenzoate can be compared with similar compounds such as:
2,5-Dioxopyrrolidin-1-yl 3-iodobenzoate: This compound has a similar structure but with the iodine atom at the 3-position instead of the 2-position.
2,5-Dioxopyrrolidin-1-yl 2-bromoacetate: This compound has a bromine atom instead of an iodine atom.
The uniqueness of this compound lies in its specific diagnostic applications and its combination of immunosuppressive and anti-inflammatory properties .
Propiedades
Fórmula molecular |
C11H8INO4 |
|---|---|
Peso molecular |
345.09 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-iodobenzoate |
InChI |
InChI=1S/C11H8INO4/c12-8-4-2-1-3-7(8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 |
Clave InChI |
JCAIZTBIVPSRFE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate](/img/structure/B11782400.png)



![tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B11782431.png)




![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride](/img/structure/B11782453.png)

![3-amino-4-(4-methoxyphenyl)-N-(2-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11782471.png)
![(4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11782473.png)
